molecular formula C10H10F3N B13313889 2-(4-(Trifluoromethyl)phenyl)azetidine

2-(4-(Trifluoromethyl)phenyl)azetidine

Cat. No.: B13313889
M. Wt: 201.19 g/mol
InChI Key: DYTVOYUSMCQGDZ-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)azetidine is an organic compound with the molecular formula C10H10F3N. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a trifluoromethyl group attached to the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)phenyl)azetidine typically involves the reaction of 4-(trifluoromethyl)benzylamine with an appropriate azetidinone precursor. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by nucleophilic substitution with the azetidinone . The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)phenyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and various substituted azetidines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(4-(Trifluoromethyl)phenyl)azetidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)azetidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the azetidine ring’s ability to form stable complexes with metal ions, contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)azetidine
  • 2-(4-Chlorophenyl)azetidine
  • 2-(4-Fluorophenyl)azetidine

Uniqueness

Compared to its analogs, 2-(4-(Trifluoromethyl)phenyl)azetidine is unique due to the presence of the trifluoromethyl group, which significantly alters its electronic and steric properties. This modification enhances its stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]azetidine

InChI

InChI=1S/C10H10F3N/c11-10(12,13)8-3-1-7(2-4-8)9-5-6-14-9/h1-4,9,14H,5-6H2

InChI Key

DYTVOYUSMCQGDZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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